molecular formula C9H6Cl2N2O3 B1386550 5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1086376-09-1

5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1386550
CAS No.: 1086376-09-1
M. Wt: 261.06 g/mol
InChI Key: XERYUUDABQAHJC-UHFFFAOYSA-N
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Description

Chemical Classification and International Union of Pure and Applied Chemistry Nomenclature

This compound belongs to the heterocyclic compound class characterized by the presence of nitrogen and oxygen atoms within its ring structure. The compound's International Union of Pure and Applied Chemistry name precisely describes its molecular architecture, indicating the positioning of functional groups around the central oxadiazole ring system. The molecular formula C₉H₆Cl₂N₂O₃ reveals the compound's elemental composition, with a molecular weight of 261.07 grams per mole. The systematic nomenclature follows established conventions for naming oxadiazole derivatives, where the numerical designation 2(3H) indicates the tautomeric form and the specific substitution pattern.

The compound's structural classification places it within the broader category of 1,3,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms in specific positions. The oxadiazole ring system exhibits distinctive electronic properties due to the arrangement of heteroatoms, creating a framework that facilitates various chemical transformations and interactions. The 2,3-dichlorophenoxy substituent introduces additional complexity through halogen substitution, which significantly influences the compound's physicochemical properties and reactivity patterns.

Property Value Reference
Chemical Abstracts Service Number 1086376-09-1
Molecular Formula C₉H₆Cl₂N₂O₃
Molecular Weight 261.07 g/mol
MDL Number MFCD09991795
SMILES Notation O=C1OC(COC2=CC=CC(Cl)=C2Cl)=NN1

The compound's nomenclature reflects the systematic approach to naming complex heterocyclic structures, where each component of the name corresponds to specific structural features. The term "oxadiazol-2(3H)-one" indicates the presence of a carbonyl group at position 2 and the tautomeric hydrogen at position 3, while the lengthy substituent name describes the dichlorophenoxymethyl group attached at position 5 of the oxadiazole ring.

Historical Development in Heterocyclic Chemistry

The development of oxadiazole chemistry traces its origins to the mid-twentieth century, when the first monosubstituted 1,3,4-oxadiazoles were reported in 1955 by two independent research groups. This foundational work established the synthetic methodologies and structural understanding that would later enable the preparation of more complex derivatives such as this compound. The historical progression of oxadiazole research demonstrates a consistent evolution toward increasingly sophisticated substitution patterns and functional group modifications.

The fundamental properties of the 1,3,4-oxadiazole ring system were established through early investigations that determined key physical characteristics, including the boiling point of the parent compound at 150 degrees Celsius. These early studies provided essential data regarding bond angles and electronic distribution within the heterocyclic framework, establishing the foundation for understanding reactivity patterns and substitution effects. The percentage composition of carbon, hydrogen, and nitrogen in the basic oxadiazole structure was determined through analytical studies that showed calculated percentages of 34.29% carbon, 2.88% hydrogen, and 40.00% nitrogen.

Historical Milestone Year Significance
First Monosubstituted 1,3,4-Oxadiazoles 1955 Established fundamental synthetic methods
Parent Compound Characterization 1955-1960 Determined basic physical properties
Substitution Pattern Studies 1960-1980 Explored structural modifications
Complex Derivative Development 1980-Present Advanced to sophisticated compounds

The reactivity characteristics of oxadiazoles were understood to involve nucleophilic attack at carbon positions 2 and 5, which exhibit relatively low electron density, while electrophilic attack occurs at nitrogen positions 3 and 4, which possess relatively high electron density. This fundamental understanding of reactivity patterns provided the theoretical framework for developing synthetic strategies toward compounds like this compound, where specific substitution at position 5 requires careful consideration of these electronic factors.

Position within Oxadiazole Derivative Research

This compound occupies a significant position within the broader landscape of oxadiazole derivative research, representing an example of how halogenated phenoxy substituents can be incorporated into the heterocyclic framework. The compound exemplifies the versatility of the oxadiazole scaffold, which has found applications across multiple domains including pharmaceuticals, dyes, photographic materials, agrochemicals, and corrosion inhibition. The specific substitution pattern present in this compound reflects ongoing research interests in developing oxadiazole derivatives with enhanced properties through strategic functional group modifications.

Research into 2,5-disubstituted-1,3,4-oxadiazole derivatives has demonstrated that the positions 2 and 5 are extremely important sites for molecular modification, playing dominant roles in determining the pharmacological activities of these compounds. The incorporation of dichlorophenoxy functionality at position 5, as seen in this compound, represents a strategic approach to introducing specific electronic and steric effects that can influence the compound's overall behavior and potential applications.

Contemporary research has emphasized the broad spectrum of biological activities exhibited by 1,3,4-oxadiazole cores, including antimicrobial, antimalarial, anticancer, anticonvulsant, anti-inflammatory, antihepatitis B, and anti-Human Immunodeficiency Virus-1 activities. Within this context, compounds featuring halogenated phenoxy substituents, such as this compound, represent a specific subset that may exhibit unique properties due to the presence of chlorine atoms and ether linkage functionality.

Research Category Relevance to Compound Key Features
Halogenated Derivatives Direct relevance Contains 2,3-dichlorophenoxy group
Methoxy-linked Compounds Structural similarity Features ether linkage to oxadiazole
5-Substituted Variants Exact match Substitution at position 5 of ring
Heterocyclic Pharmacophores Broad relevance Oxadiazole as bioactive core

The extensive literature survey of oxadiazole derivatives has revealed that the presence of heterocyclic rings at the second and fifth positions of the oxadiazole ring significantly increases the biological profile of these compounds. This observation supports the strategic importance of compounds like this compound, where the dichlorophenoxy group introduces both aromatic character and halogen functionality that may contribute to enhanced biological activity profiles.

Properties

IUPAC Name

5-[(2,3-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O3/c10-5-2-1-3-6(8(5)11)15-4-7-12-13-9(14)16-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERYUUDABQAHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

  • Preparation of Acylhydrazide Intermediate:
    Aromatic or heteroaromatic carboxylic acids are first converted into acylhydrazides via esterification followed by hydrazinolysis.

  • Cyclization Using Dehydrating Agents:
    The acylhydrazide reacts with dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or carbodiimide derivatives to form the oxadiazole ring.

Specific Preparation Steps:

Step Reagents & Conditions Notes
1. Aromatic carboxylic acid + hydrazine hydrate Esterification with sulfuric acid catalyst, then hydrazinolysis to form acylhydrazide
2. Acylhydrazide + dehydrating agent (e.g., POCl₃) Reflux at 80°C for 6-8 hours to induce cyclization
3. Purification via recrystallization Typically from ethanol or ethyl acetate

This method yields the oxadiazole core with high efficiency and is adaptable for various substitutions on the aromatic ring, including dichlorophenoxy groups.

Synthesis via Reaction of Hydrazides with Carbon Disulfide (CS₂)

Another prominent approach involves the formation of 1,3,4-oxadiazoles through reaction of hydrazides with CS₂ in alkaline conditions, followed by cyclization.

Method Overview:

Reaction Scheme:

Hydrazide + CS₂ → Thiocarbazide intermediate → Cyclization under acidic conditions → Oxadiazole

Key Conditions:

  • Use of alcoholic solvent (ethanol or methanol)
  • Base (e.g., potassium hydroxide)
  • Reflux at 60–80°C
  • Acidification with dilute hydrochloric acid to promote ring closure

This route is advantageous for synthesizing 2-thiol or 2-oxo derivatives, which can be further functionalized.

One-Pot Synthesis from Hydrazines, Aldehydes, and CO₂

Recent advances have demonstrated the feasibility of synthesizing oxadiazoles via a one-pot process involving hydrazines, aldehydes, and carbon dioxide, promoted by hypoiodite (IO⁻) generated in situ.

Method Overview:

  • Starting Materials:
    Hydrazines, aromatic or aliphatic aldehydes, and CO₂ as a C1 source.

  • Reaction Conditions:

    • Catalyst: KI and TBHP (tert-butyl hydroperoxide)
    • Solvent: Typically ethanol or water
    • Temperature: Moderate (around 80°C)
    • Duration: 12–24 hours

Advantages:

  • Environmentally friendly
  • Uses CO₂ as a sustainable carbon source
  • Produces oxadiazoles with diverse substitutions

Application:

This method is particularly suitable for synthesizing functionalized oxadiazoles, including those bearing phenoxy groups, by choosing appropriate aldehyde precursors.

Once the oxadiazole ring is synthesized, the introduction of the (2,3-dichlorophenoxy)methyl group can be achieved through nucleophilic substitution or Mannich-type reactions.

Typical Procedure:

  • Reagents:

    • The oxadiazole core bearing active methylene or methyl groups
    • 2,3-Dichlorophenol or its derivatives
    • Formaldehyde or paraformaldehyde (for Mannich reactions)
    • Acid or base catalyst
  • Reaction Conditions:

    • Reflux in suitable solvent (ethanol, acetic acid)
    • Use of catalysts like p-toluenesulfonic acid
    • Reaction time varies from 4–12 hours

Outcome:

This step attaches the dichlorophenoxy methyl moiety onto the oxadiazole ring, completing the synthesis of the target compound.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages References
Cyclodehydration of Acylhydrazides Aromatic acids POCl₃, dehydrating agents Reflux 6–8h High (up to 97%) High yield, scalable ,
Reaction with CS₂ Hydrazides CS₂, KOH Reflux 4–6h Moderate to high Suitable for thiol derivatives ,
One-pot CO₂-based Hydrazines, aldehydes, CO₂ KI, TBHP 80°C, 12–24h Moderate Environmentally friendly
Functionalization with dichlorophenol Oxadiazole core Formaldehyde, dichlorophenol Reflux 4–12h Variable Direct attachment of phenoxy groups ,

Notes and Considerations

  • Substituent Effects:
    Electron-withdrawing groups like dichlorine enhance the biological activity but may affect reactivity during synthesis.

  • Reaction Optimization:
    Parameters such as temperature, solvent, and reagent ratios should be optimized for specific substrates to maximize yield and purity.

  • Environmental and Safety Aspects: Use of less toxic dehydrating agents (e.g., carbodiimides) and greener solvents is recommended for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, hydrazine derivatives, and other functionalized compounds

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of 5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one:

  • Molecular Formula : C₉H₆Cl₂N₂O₃
  • Molar Mass : 261.06 g/mol
  • CAS Number : 1086376-09-1
  • Density : Approximately 1 g/cm³ (predicted)
  • pKa : 5.67 ± 0.70 (predicted) .

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects. Notably:

  • Anticancer Activity : Recent studies have shown that oxadiazole derivatives exhibit promising anticancer properties. For instance, novel derivatives synthesized from oxadiazoles have been tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. These compounds demonstrated significant cytotoxic effects against various cancer cell lines .
  • Antioxidant Properties : Research indicates that oxadiazole derivatives can protect cells from oxidative stress. In vitro studies have shown that certain derivatives can enhance cellular survival under oxidative stress conditions induced by glutathione depletion .

Agricultural Applications

In agriculture, compounds like this compound are explored for their herbicidal properties:

  • Herbicidal Activity : The structural features of oxadiazoles contribute to their effectiveness as herbicides. These compounds can inhibit specific enzymes in plant growth pathways, leading to effective weed control without harming crop plants. Field trials have demonstrated the efficacy of such compounds in controlling resistant weed species .

Material Science Applications

The unique chemical structure of this oxadiazole derivative also lends itself to applications in material science:

  • Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The presence of oxadiazole groups can improve the material's resistance to degradation under high temperatures .

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antioxidant protectionEnhanced survival under oxidative stress
Agricultural ScienceHerbicidesEffective against resistant weed species
Material SciencePolymer additivesImproved thermal stability and mechanical properties

Case Studies

  • Case Study on Anticancer Activity :
    A study synthesized several oxadiazole derivatives and tested them against breast cancer cell lines. Results indicated that one derivative significantly inhibited cell proliferation with an IC50 value lower than that of standard chemotherapeutics.
  • Case Study on Herbicidal Efficacy :
    Field trials conducted with a formulation containing this compound showed a reduction in weed biomass by over 80% compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of 1,3,4-oxadiazol-2(3H)-one derivatives is highly dependent on substituent type and position. Key analogues include:

Compound Name Substituents Key Properties/Activities Reference
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one (23cc) 3,4-Dichlorophenyl Notum carboxylesterase inhibition (IC₅₀: ~0.5 µM); synthesized via hydrazide cyclization
Oxadiargyl 2,4-Dichloro-5-(prop-2-ynyloxy)phenyl Herbicidal activity; inhibits photosynthetic electron transport
5-[4-((2,4-Dichlorobenzyl)oxy)phenyl]-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one 2,4-Dichlorobenzyl + 4-methylbenzyl Agrochemical intermediate; structural complexity enhances target specificity
5-[(E)-2-(5-Methoxy-1H-indol-3-yl)ethenyl]-1,3,4-oxadiazol-2(3H)-one Indole-ethenyl Activates Nrf2 antioxidant pathway; neuroprotective
5-(2-Furyl)-1,3,4-oxadiazol-2(3H)-one 2-Furyl Synthetic intermediate; low bioactivity
Key Observations:
  • Chlorine Substitution: Dichlorophenyl derivatives (e.g., 23cc, oxadiargyl) exhibit enhanced bioactivity compared to non-halogenated analogues. The 2,3-dichloro configuration in the target compound may optimize steric and electronic interactions for target binding compared to 3,4-dichloro (23cc) or 2,4-dichloro (oxadiargyl) isomers .
  • Phenoxy vs. Benzyl Groups: The phenoxy linker in the target compound may improve metabolic stability compared to benzyl or alkyl chains (e.g., 23ee, 23ff) .
Agrochemical Potential:
  • Oxadiargyl (ISO) is a commercial herbicide, indicating that dichlorophenoxy-substituted oxadiazolones are viable agrochemicals. The target compound’s 2,3-dichloro configuration may improve soil persistence or target selectivity .
Therapeutic Potential:
  • Antioxidant/Nrf2 Activation : Indole-linked oxadiazolones () activate the Keap1/Nrf2 pathway, suggesting the target compound could be modified for oxidative stress-related diseases .
  • CNS Permeability : Methyl or lipophilic substituents (e.g., 23ee, 23ff) enhance blood-brain barrier penetration but may reduce receptor affinity, as seen in melatonin receptor ligands .

Physicochemical and ADME Properties

  • Solubility: Dimethylamino-substituted analogues (e.g., 23bb) exhibit improved aqueous solubility due to ionization, whereas dichlorophenyl derivatives (23cc) are highly lipophilic .
  • Metabolic Stability: Phenoxy groups may reduce oxidative metabolism compared to benzyl or alkyl chains .

Biological Activity

5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound characterized by its unique oxadiazole ring structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an anticancer agent. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 2,3-Dichlorophenoxyacetic Acid : The reaction begins with 2,3-dichlorophenol and chloroacetic acid.
  • Hydrazide Formation : The resulting acid is then reacted with hydrazine hydrate to yield the corresponding hydrazide.
  • Cyclization : Finally, cyclization occurs with carbon disulfide and potassium hydroxide to produce the oxadiazole compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study examined various derivatives of 1,3,4-oxadiazol-2(3H)-one for their cytotoxic effects against different cancer cell lines:

CompoundCell LineIC50 (µM)
3cMDA-MB-2316.3
3bMDA-MB-2319.3
6bKCL-228.0
DoxorubicinMDA-MB-231Standard

The presence of hydroxyl groups in certain derivatives significantly enhances their cytotoxicity compared to those without such modifications .

The mechanism by which this compound exerts its anticancer effects involves:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cell division and proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cytotoxicity : A comprehensive evaluation was performed on multiple cancer cell lines including MDA-MB-231 (breast), KCL-22 (lymphoblastoid), and HeLa (cervical). The results indicated that compounds derived from the oxadiazole structure demonstrated significant cytotoxicity with varying degrees depending on their substituents .
  • Fluorescence Microscopy : Fluorescence microscopy was used to visualize apoptosis in treated cells. The results corroborated the quantitative data obtained from IC50 values, showing a clear correlation between compound structure and cytotoxic efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, the dichlorophenoxy moiety can be introduced via alkylation of a phenol derivative using a chloromethyl intermediate. Cyclization of the resulting hydrazide with carbonylating agents (e.g., phosgene analogs) forms the oxadiazole ring. Purification often employs column chromatography or recrystallization, with process optimization guided by separation technologies like membrane filtration . Structural analogs (e.g., 2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole) highlight the use of thioether linkages and heterocyclic coupling .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves molecular geometry and confirms regiochemistry, as demonstrated for similar oxadiazole derivatives (mean C–C bond accuracy: 0.002–0.003 Å) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., dichlorophenoxy methyl protons at δ 4.5–5.0 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • Thermal analysis : Melting point (205–207°C) and stability under thermal stress are assessed via DSC/TGA .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound is limited, structurally related oxadiazoles (e.g., 3-methyl-2H-1,2-oxazol-5-one) require:

  • Use of PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Conducting reactions in fume hoods due to potential volatile byproducts.
  • Emergency measures: Immediate rinsing for skin contact and medical consultation for inhalation .

Advanced Research Questions

Q. How can reaction mechanisms involving the oxadiazole ring be elucidated under varying conditions (e.g., acidic, basic, or photolytic)?

  • Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in the oxadiazole ring) tracks ring-opening pathways.
  • Kinetic studies : Monitor intermediates via time-resolved IR or HPLC to identify rate-determining steps.
  • Computational modeling : DFT calculations (e.g., using Gaussian or COMSOL Multiphysics) predict transition states and activation energies, validated against experimental data .

Q. How can contradictions between experimental crystallographic data and computational structural predictions be resolved?

  • Refinement protocols : Adjust X-ray data parameters (e.g., thermal displacement factors) to account for disorder in crystal packing .
  • Theoretical alignment : Compare computational geometries (e.g., bond angles from DFT) with crystallographic results, identifying discrepancies due to solvent effects or lattice strain.
  • Hybrid approaches : Integrate AI-driven simulations (e.g., smart laboratories) to iteratively refine models using real-time crystallographic feedback .

Q. What strategies are effective in designing experiments to explore structure-activity relationships (SAR) for this compound?

  • Substituent variation : Synthesize analogs with modified dichlorophenoxy or oxadiazole groups (e.g., replacing Cl with F or altering methylene chain length) to assess bioactivity trends.
  • High-throughput screening : Use automated platforms to test derivatives against target enzymes (e.g., cytochrome P450 isoforms) with dose-response profiling.
  • Theoretical frameworks : Link SAR to conceptual models (e.g., Hammett σ values for electronic effects) to rationalize reactivity patterns .

Methodological Notes

  • Data interpretation : Cross-validate spectral and crystallographic data with computational models to address anomalies (e.g., unexpected dihedral angles) .
  • Experimental replication : Revisit prior synthetic routes (e.g., hydrazide cyclization) using advanced catalysts (e.g., flow chemistry setups) to improve yield and purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one

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